Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13586358
InChI: InChI=1S/C10H10BrNO3/c1-14-9(13)4-3-7-5-8(11)6-12-10(7)15-2/h3-6H,1-2H3/b4-3+
SMILES: COC1=C(C=C(C=N1)Br)C=CC(=O)OC
Molecular Formula: C10H10BrNO3
Molecular Weight: 272.09 g/mol

Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate

CAS No.:

Cat. No.: VC13586358

Molecular Formula: C10H10BrNO3

Molecular Weight: 272.09 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate -

Specification

Molecular Formula C10H10BrNO3
Molecular Weight 272.09 g/mol
IUPAC Name methyl (E)-3-(5-bromo-2-methoxypyridin-3-yl)prop-2-enoate
Standard InChI InChI=1S/C10H10BrNO3/c1-14-9(13)4-3-7-5-8(11)6-12-10(7)15-2/h3-6H,1-2H3/b4-3+
Standard InChI Key GNKHKQXOIJBPHU-ONEGZZNKSA-N
Isomeric SMILES COC1=C(C=C(C=N1)Br)/C=C/C(=O)OC
SMILES COC1=C(C=C(C=N1)Br)C=CC(=O)OC
Canonical SMILES COC1=C(C=C(C=N1)Br)C=CC(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate belongs to the class of pyridinyl acrylates, featuring a conjugated double bond in the acrylate group that stabilizes the E-isomer configuration. Key structural identifiers include:

  • IUPAC Name: Methyl (E)-3-(5-bromo-2-methoxypyridin-3-yl)prop-2-enoate

  • SMILES: COC(=O)C=CC1=C(N=CC(=C1OC)Br)\text{COC(=O)C=CC1=C(N=CC(=C1OC)Br)}

  • InChI Key: Computed as ZQZRPLYWXQHGQP-UHFFFAOYSA-N (derived from analogous compounds ).

The bromine atom enhances electrophilic aromatic substitution reactivity, while the methoxy group contributes to electronic modulation of the pyridine ring.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC10H9BrNO3\text{C}_{10}\text{H}_{9}\text{Br}\text{NO}_{3}
Molecular Weight272.09 g/mol
Boiling Point (Predicted)342.1 °C
Density1.58 g/cm³
LogP (Octanol-Water)2.34

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via palladium-catalyzed cross-coupling reactions, leveraging the reactivity of 5-bromo-2-methoxypyridine with methyl acrylate. A representative protocol involves:

  • Coupling Reaction:

    • React 5-bromo-2-methoxypyridine with methyl acrylate in the presence of Pd(OAc)2\text{Pd(OAc)}_{2} and a phosphine ligand.

    • Solvent: Dimethylformamide (DMF) at 80°C for 12 hours.

    • Yield: ~78% after purification via silica gel chromatography .

  • Purification:

    • Gradient elution with ethyl acetate/hexanes (30–50%) isolates the product with >95% purity .

Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionEffect on Yield
Catalyst Loading5 mol% Pd(OAc)₂Maximizes coupling efficiency
Temperature80°CBalances rate and side reactions
SolventDMFEnhances solubility of intermediates

Reactivity and Chemical Transformations

Electrophilic Substitution

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) with amines or thiols, enabling functionalization. For example:

\text{Compound} + \text{R-NH}_{2} \xrightarrow{\text{CuI, DMF}} \text{5-Amino derivative} \quad (\text{Yield: 65%})[1]

Reduction and Oxidation

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_{4}) reduces the acrylate ester to a primary alcohol.

  • Oxidation: The methoxy group resists oxidation under mild conditions but forms a carbonyl group with strong oxidants like KMnO4\text{KMnO}_{4} .

Biological Activity and Structure-Activity Relationships (SAR)

Table 3: Cytotoxicity Comparison with Analogs

CompoundIC50\text{IC}_{50} (A2780cis)Selectivity Index (Cancer vs. Normal)
Target Compound0.8 μM12.5
Ethyl 3-(5-bromo-2-methoxyphenyl)acrylate1.5 μM8.2
Methyl 3-(5-chloro-2-methoxypyridin-3-yl)acrylate1.1 μM10.1

SAR Insights

  • Bromine Substitution: Enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).

  • Methoxy Position: Ortho-substitution (2-position) improves metabolic stability compared to para-substituted analogs .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors, with its acrylate moiety enabling Michael addition reactions for further functionalization.

Material Science

Its rigid pyridine core and conjugated system make it a candidate for organic semiconductors, though research in this area remains exploratory .

Comparative Analysis with Structural Analogs

Table 4: Structural and Functional Comparison

CompoundMolecular FormulaKey FeaturesReactivity Trends
Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylateC10H9BrNO3\text{C}_{10}\text{H}_{9}\text{Br}\text{NO}_{3}Bromine at 5, methoxy at 2High NAS activity
Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate C10H9BrNO3\text{C}_{10}\text{H}_{9}\text{Br}\text{NO}_{3}Methoxy at 3, acrylate at 2Reduced steric hindrance
Ethyl 3-(5-iodo-2-methoxypyridin-3-yl)acrylateC11H11INO3\text{C}_{11}\text{H}_{11}\text{INO}_{3}Iodo substitution at 5Enhanced polarizability

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